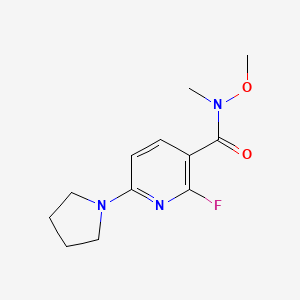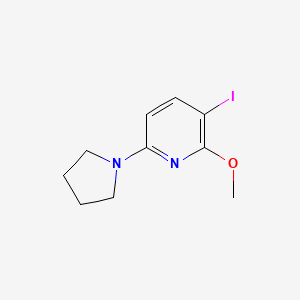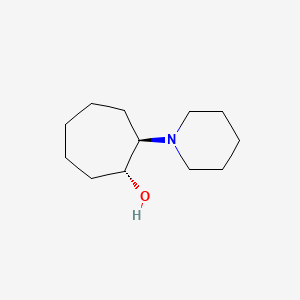![molecular formula C12H14BrNO2 B1389850 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-35-9](/img/structure/B1389850.png)
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, also known as BMPA, is a brominated organic compound that has recently been studied for its potential uses in scientific research. BMPA is a derivative of acetamide, and has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been studied for its potential uses in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been found to be a useful reagent for the synthesis of various organic compounds, and it has also been used to study the structure and reactivity of organic molecules. Additionally, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been used to study the mechanism of action of various drugs, and to study the biochemical and physiological effects of drugs on the human body.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is not yet fully understood. However, studies have suggested that 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may also act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and other cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide have not yet been fully studied. However, studies have suggested that 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may have a variety of effects on the body, including an increase in the production of acetylcholine in the brain, an increase in the activity of serotonin receptors, an increase in the production of nitric oxide, and an increase in the activity of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily and efficiently. Additionally, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is highly soluble in water and organic solvents, and it is stable in a variety of conditions. However, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is also limited in its use in laboratory experiments, as it is not completely understood how it interacts with other compounds.
Zukünftige Richtungen
The potential future directions for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research into the synthesis methods of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide and its use as a reagent for the synthesis of other organic compounds is needed. Finally, further research into the potential therapeutic applications of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is needed, as it may have potential therapeutic benefits in the treatment of various diseases and disorders.
Synthesemethoden
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can be synthesized in two ways: the traditional Williamson ether synthesis and the more recently developed microwave-assisted synthesis. In the Williamson ether synthesis, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a base such as sodium hydroxide. In the microwave-assisted synthesis, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a microwave-activated catalyst such as sodium hydroxide. Both methods have been found to be efficient and cost-effective for the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.
Eigenschaften
IUPAC Name |
2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-10(4-6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFQIBHXQXXGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)

